

2-Bromo-7-methylnaphthalene: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 2-Bromo-7-methylnaphthalene

Cat. No.: B181319

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CAS Number: 187746-76-5

Molecular Formula: C₁₁H₉Br

Molecular Weight: 221.09 g/mol

This technical guide provides a summary of the available information on **2-Bromo-7-methylnaphthalene**, a substituted naphthalene derivative of interest to researchers in organic synthesis, medicinal chemistry, and materials science. Due to the limited publicly available data specifically for this compound, this document also draws upon information for closely related bromonaphthalene and methylnaphthalene isomers to provide a broader context for its potential properties and applications.

Physicochemical Properties

Quantitative experimental data for **2-Bromo-7-methylnaphthalene** is scarce in the public domain. The following table summarizes basic molecular properties and data for a closely related isomer, 1-Bromo-2-methylnaphthalene, to provide an estimation of its physical characteristics.

Property	Value (2-Bromo-7-methylnaphthalene)	Value (1-Bromo-2-methylnaphthalene)	Reference
Molecular Formula	C ₁₁ H ₉ Br	C ₁₁ H ₉ Br	[1] [2]
Molecular Weight	221.09 g/mol	221.09 g/mol	[1] [2]
Boiling Point	Not available	296 °C (lit.)	
Density	Not available	1.418 g/mL at 25 °C (lit.)	
Refractive Index	Not available	n _{20/D} 1.648 (lit.)	

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **2-Bromo-7-methylnaphthalene** is not readily available in peer-reviewed literature. However, general synthetic strategies for brominated naphthalenes can be adapted. A potential synthetic route could involve the direct bromination of 2,7-dimethylnaphthalene. It is important to note that this reaction may yield a mixture of isomers requiring careful purification.

Alternatively, synthesis from 7-methyl-2-naphthol via a Sandmeyer-type reaction or by treatment with a brominating agent like triphenylphosphine and bromine could be explored. A general procedure for the bromination of a naphthol derivative is described below.

General Experimental Protocol: Bromination of a Naphthol Derivative

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of **2-Bromo-7-methylnaphthalene**.

Materials:

- 7-methyl-2-naphthol
- Triphenylphosphine

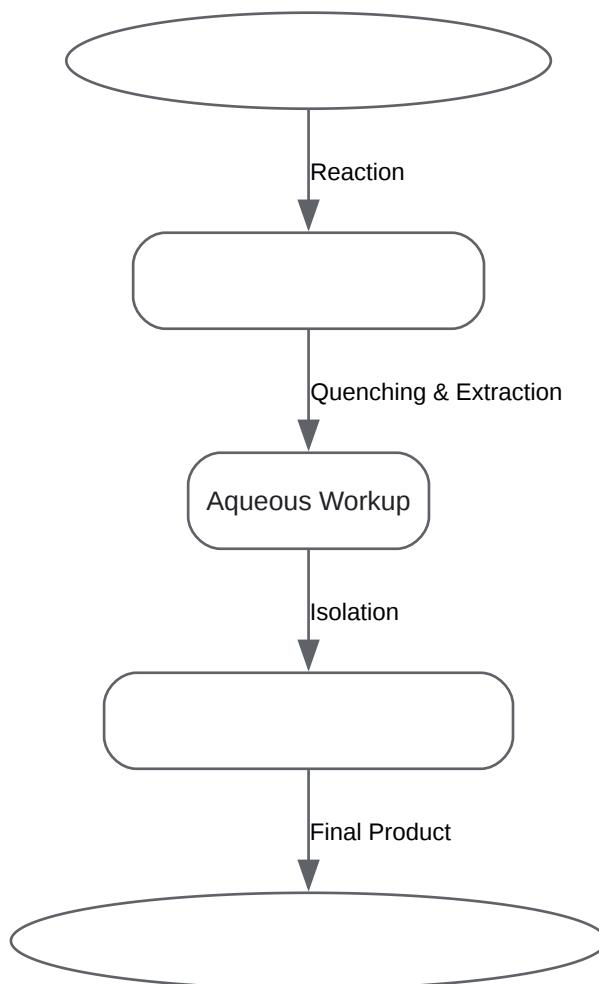
- Bromine
- Acetonitrile
- Pentane
- 20% Sodium hydroxide solution
- Anhydrous magnesium sulfate
- Alumina

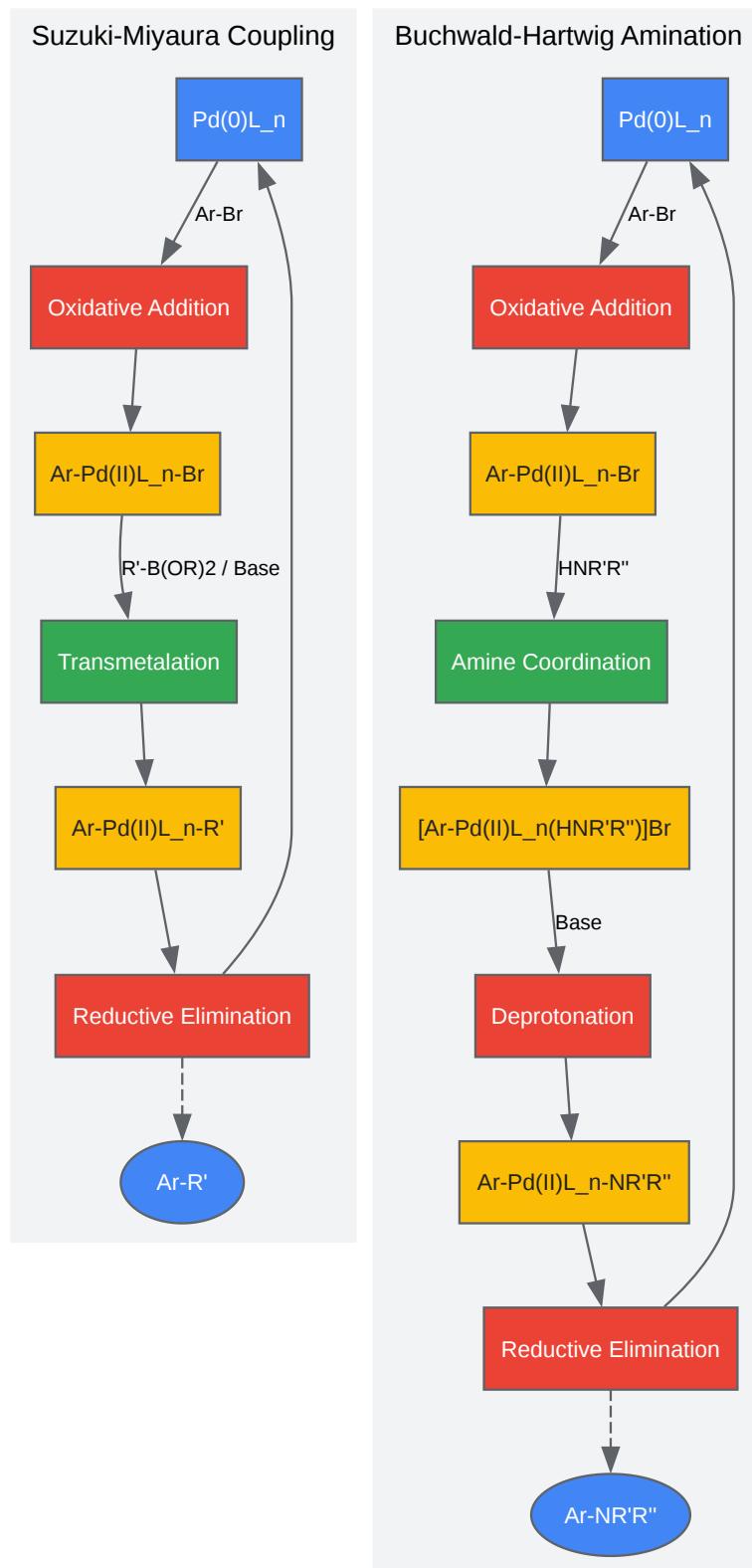
Procedure:

- In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve triphenylphosphine in acetonitrile.
- Cool the solution in an ice bath and add bromine dropwise with stirring.
- After the addition of bromine is complete, remove the ice bath and add a solution of 7-methyl-2-naphthol in acetonitrile.
- Heat the reaction mixture to 60–70 °C for a sufficient period to ensure the reaction goes to completion.
- Distill off the acetonitrile under reduced pressure.
- The residue is then heated to a higher temperature (e.g., 340 °C) until the evolution of hydrogen bromide ceases.
- After cooling, the reaction mixture is solidified and triturated with pentane.
- The solid is filtered, and the pentane filtrate is washed with 20% sodium hydroxide solution and dried over anhydrous magnesium sulfate.
- The pentane extract is passed through a column of alumina.

- Evaporation of the pentane should yield the crude **2-Bromo-7-methylnaphthalene**, which can be further purified by recrystallization.

A hypothetical workflow for the synthesis and purification of **2-Bromo-7-methylnaphthalene** is depicted in the following diagram.



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References

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